Product packaging for Sodium benzylsulfonate(Cat. No.:CAS No. 57267-76-2)

Sodium benzylsulfonate

Cat. No.: B1628988
CAS No.: 57267-76-2
M. Wt: 194.19 g/mol
InChI Key: YNBRSWNUNPAQOF-UHFFFAOYSA-M
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Description

Contextualization within Organic Chemistry and Related Fields

Phenylmethanesulfonic acid, also known as α-toluenesulfonic acid or benzylsulfonic acid, is an aromatic sulfonic acid. nih.govlookchem.com These compounds are characterized by a sulfonic acid group (-SO3H) attached to a carbon atom of an organic moiety. In the case of phenylmethanesulfonic acid, the sulfonic acid group is bonded to the methylene (B1212753) bridge of a toluene (B28343) molecule. nih.gov This structure places it within the broader category of organosulfur compounds, which play a significant role in various chemical syntheses and applications.

The presence of the sulfonic acid group imparts strong acidic properties to the molecule. lookchem.com This acidity is a key characteristic that drives its reactivity and utility in chemical processes. The corresponding sodium salt, sodium phenylmethanesulfonate (B8461500), is formed by the neutralization of the acid with a sodium base, such as sodium hydroxide (B78521). wikipedia.org The salt is typically a more stable, crystalline solid, which can be more convenient for handling and storage. wikipedia.org

The study and application of such compounds are pertinent to fields like synthetic organic chemistry, where they can be used as catalysts or intermediates in the formation of more complex molecules. lookchem.comspegroup.ru Their properties are also of interest in material science and analytical chemistry.

Nomenclature and Structural Representations in Academic Discourse

The systematic naming of organic compounds is crucial for clear and unambiguous communication in science. Phenylmethanesulfonic acid is known by several synonyms, which can sometimes lead to confusion. Its IUPAC (International Union of Pure and Applied Chemistry) name is phenylmethanesulfonic acid. nih.gov Other commonly used names include benzylsulfonic acid and α-toluenesulfonic acid. nih.gov The CAS (Chemical Abstracts Service) registry number for phenylmethanesulfonic acid is 100-87-8. nih.govbldpharm.comemolecules.com

The structure of phenylmethanesulfonic acid consists of a phenyl group (C6H5) attached to a methylene group (-CH2-), which in turn is bonded to a sulfonic acid group (-SO3H).

Structural Representation of Phenylmethanesulfonic Acid:

Generated code

The sodium salt, sodium phenylmethanesulfonate, is also referred to as sodium benzylsulfonate. Its CAS number is 18931-64-1. In this compound, the acidic proton of the sulfonic acid group is replaced by a sodium ion (Na+).

Structural Representation of Sodium Phenylmethanesulfonate:

Generated code

The table below summarizes the key identifiers for these compounds.

IdentifierPhenylmethanesulfonic AcidSodium Phenylmethanesulfonate
IUPAC Name phenylmethanesulfonic acid nih.govsodium phenylmethanesulfonate
Synonyms benzylsulfonic acid, α-toluenesulfonic acid nih.govThis compound
CAS Number 100-87-8 nih.govbldpharm.comemolecules.com18931-64-1
Molecular Formula C7H8O3S bldpharm.comC7H7NaO3S

Historical Development of Research on Phenylmethanesulfonic Acid and its Salts

The history of phenylmethanesulfonic acid is intrinsically linked to the broader history of aromatic sulfonation, a key reaction in industrial organic chemistry. Research into the sulfonation of aromatic hydrocarbons dates back to the 19th century. For instance, benzenesulfonic acid was first prepared by Eilhard Mitscherlich in 1834 by reacting benzene (B151609) with fuming sulfuric acid. chemcess.com This laid the groundwork for the study of other aromatic sulfonic acids.

The sulfonation of toluene, the parent hydrocarbon of phenylmethanesulfonic acid, has been a subject of study for the production of p-toluenesulfonic acid, a widely used organic-soluble strong acid. bldpharm.comwikipedia.org Industrial processes for toluene sulfonation were developed to optimize the yield of the desired isomer. nih.gov

Early research on aromatic sulfonic acids was largely driven by their use as intermediates in the production of other important chemicals, such as phenols. chemcess.com Over time, the unique properties of sulfonic acids and their salts led to their investigation and use in a wider range of applications, including as catalysts and in the preparation of detergents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NaO3S B1628988 Sodium benzylsulfonate CAS No. 57267-76-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57267-76-2

Molecular Formula

C7H7NaO3S

Molecular Weight

194.19 g/mol

IUPAC Name

sodium phenylmethanesulfonate

InChI

InChI=1S/C7H8O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1

InChI Key

YNBRSWNUNPAQOF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+]

Pictograms

Irritant

Related CAS

100-87-8 (Parent)

vapor_pressure

0.0000034 [mmHg]

Origin of Product

United States

Synthesis and Preparation Methodologies of Phenylmethanesulfonic Acid and Its Derivatives

Direct Synthetic Routes to Phenylmethanesulfonic Acid

The direct synthesis of phenylmethanesulfonic acid primarily involves oxidative approaches and substitution reactions, each employing different precursors and reaction conditions.

Oxidative methods are a key strategy for the synthesis of phenylmethanesulfonic acid and its derivatives. One common approach involves the oxidation of precursor compounds containing sulfur at a lower oxidation state. For instance, 1-phenylethyl disulfide can be oxidized using hydrogen peroxide to yield 1-phenylethyl sulfonic acid.

A more complex, two-step oxidative synthesis has also been developed for α-benzenemethanesulfonic acid derivatives. google.com This method begins with the reaction of a suitable starting compound with an aqueous solution of sodium thiocyanate. google.com The resulting intermediate is then subjected to an oxidation reaction with hydrogen peroxide in a mixture of acetic acid and concentrated sulfuric acid. google.com This process has been reported to achieve high yields, for example, producing cyclohexylphenylethanesulfonic acid at an 88% yield and p-methyl-phenethyl sulfonic acid at an 86% yield. google.com

The general principle of using oxidation is also seen in the synthesis of other sulfonated compounds. For example, fully sulfonated polyaniline can be synthesized through the oxidative polymerization of aminobenzenesulfonic acid. usc.edu.au Biocatalytic oxidation, employing enzymes, represents an emerging green chemistry approach for the oxidation of sulfides to sulfoxides, which are precursors to sulfonic acids. mdpi.com

Table 1: Examples of Oxidative Synthesis for Phenylmethanesulfonic Acid Derivatives. google.com
ProductKey ReagentsReaction ConditionsReported Yield
Cyclohexylphenylethanesulfonic acidCompound (II), Acetic Acid, Conc. Sulfuric Acid, Hydrogen PeroxideReaction at 75-80°C for 2 hours88%
p-Methyl-phenethyl sulfonic acidCompound (II), Acetic Acid, Conc. Sulfuric Acid, Hydrogen PeroxideReaction at 75-80°C for 2 hours86%

Substitution reactions provide a direct route to the carbon-sulfur bond essential for phenylmethanesulfonic acid. A common method involves the sulfonation of an α-halogenated ethylbenzene (B125841) derivative. google.com In this type of reaction, the halogen atom is displaced by a sulfite (B76179) group, which is subsequently oxidized if necessary.

The use of sulfinate intermediates is central to many substitution strategies. Sodium arenesulfinates can react with benzylic carbonates in the presence of a palladium catalyst to form benzyl (B1604629) sulfones. organic-chemistry.org Similarly, metal sulfinates, which can be generated from Grignard or organolithium reagents, can be trapped with benzyl halides to yield the desired sulfone structure. organic-chemistry.org These sulfones are closely related to sulfonic acids and can often be converted to them.

The synthesis of sodium sulfinates themselves often involves multi-step processes. One method starts with the alkylation of 2-mercaptobenzothiazole (B37678) with an alkyl halide, followed by oxidation to a sulfone, and then reduction with sodium borohydride (B1222165) to the desired sulfinate. rsc.org Another route involves the Michael addition of acrylonitrile (B1666552) with thiols, oxidation to a sulfone, and then treatment with a thiol sodium salt. rsc.org

Preparation of Sodium Phenylmethanesulfonate (B8461500)

The sodium salt of phenylmethanesulfonic acid, sodium phenylmethanesulfonate, is typically prepared by neutralizing the corresponding acid. A straightforward method involves reacting phenylmethanesulfonic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. googleapis.com This acid-base reaction is a common and efficient way to produce a variety of metal methanesulfonate (B1217627) salts. googleapis.com

An alternative industrial process involves performing the sulfonation reaction and then, in the same process, neutralizing the resulting sulfonic acid. For example, in the synthesis of sodium m-nitrobenzenesulfonate, nitrobenzene (B124822) is first sulfonated with oleum. The reaction mixture, containing m-nitrobenzenesulfonic acid and excess sulfuric acid, is then treated with a sufficient amount of caustic soda (sodium hydroxide). googleapis.com This neutralizes both acids, forming their respective sodium salts. The difference in solubility between the product and the sodium sulfate (B86663) byproduct allows for separation by filtration or crystallization. googleapis.com

The preparation can also be achieved by the hydrolysis of an ester of the sulfonic acid. For instance, sodium methanesulfonate can be synthesized by the hydrolysis of methyl methanesulfonate using aqueous sodium hydroxide. chemicalbook.com A similar principle could be applied to the corresponding phenylmethane derivatives. Conversely, the free acid can be regenerated from its sodium salt by treatment with a strong acid, such as hydrogen chloride in an ethanol (B145695) solvent. google.com

Synthesis of Optically Active Phenylmethanesulfonic Acid Derivatives

The synthesis of enantiomerically pure phenylmethanesulfonic acid derivatives is crucial, as these compounds are often used as chiral resolving agents.

Optically active α-phenylmethanesulfonic acid derivatives are valuable as resolving agents for mixtures of enantiomers, particularly for α-amino acids. google.com Their effectiveness stems from the ability to form diastereomeric salts with the racemic mixture. These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. rsc.orggoogle.com

The process of resolution involves reacting the racemic mixture (e.g., DL-phenylglycine) with a single enantiomer of a chiral sulfonic acid (e.g., (1S)-(+)-camphor-10-sulfonic acid). rsc.orgresearchgate.net This forms a pair of diastereomeric salts: D-phenylglycine·(+)-camphorsulfonic acid and L-phenylglycine·(+)-camphorsulfonic acid. Due to their different three-dimensional structures, one salt is typically less soluble and crystallizes out of the solution, allowing for its separation by filtration. rsc.org The pure enantiomer can then be recovered by decomposing the salt. google.com The efficiency of this separation is often high, affording products with excellent optical purity. rsc.org

Besides classical resolution, chiral auxiliaries can be used to guide the synthesis towards a single stereoisomer. google.com Enzymatic resolution is another powerful technique, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high optical purity. researchgate.net

Table 2: Examples of Chiral Resolving Agents and Their Applications. rsc.orggoogle.com
Resolving AgentRacemic Mixture ResolvedPrinciple of SeparationReported Result
(1S)-(+)-Camphor-10-sulfonic acidDL-PhenylglycineDiastereomeric salt crystallization45.7% isolated yield, 98.8% optical purity of D-PG·(+)-CS salt
O,O'-Di-p-toluoyl tartaric acidN-[4-(1-aminoethyl)-phenyl]-sulfonamide derivativesUse of chiral auxiliary and salt-forming compoundResolution into compounds with high optical purity

Formation of Related Sulfonated and Sulfinated Species

The chemistry of phenylmethanesulfonic acid is closely linked to that of related sulfonated and sulfinated species, such as benzyl sulfinates and benzyl sulfones.

Benzyl sulfinates are key intermediates in organosulfur chemistry. Modern synthetic methods allow for their preparation under mild conditions. For example, a palladium-catalyzed, reductant-free, one-pot desulfinative cross-coupling can unite a (hetero)aryl halide and a benzyl halide to produce the desired product. researchgate.netresearchgate.net Sodium sulfinates can be prepared through various conventional routes, including the reduction of sulfones with sodium borohydride. rsc.org

Benzyl sulfones, the oxidized counterparts of sulfinates, can be synthesized through several pathways. One method involves the in situ generation of a nucleophilic sulfinate ion from a vinyl sulfone, which is then alkylated with a benzyl halide. organic-chemistry.org Another approach is the reaction of primary alcohols with N-bromosuccinimide and triphenylphosphine, followed by the addition of a sodium arenesulfinate. organic-chemistry.org Sulfonyl halides, which are derivatives of sulfonic acids, can be synthesized from sulfonic acid salts, providing a gateway to other functional groups like sulfonamides. google.com

Derivatives with Varied Functionalization Patterns

The introduction of varied functional groups onto the phenylmethane scaffold is crucial for modifying the chemical properties of the resulting compounds. These functionalizations can be performed on the aromatic ring or the benzylic carbon, leading to a diverse array of derivatives.

A key strategy for creating functionalized derivatives involves the use of a highly reactive intermediate that can be easily displaced by various nucleophiles. For instance, 4-nitrophenyl phenylmethanesulfonate serves as a versatile starting material. This compound is prepared on a large scale from phenylmethanesulfonyl chloride and 4-nitrophenol. nih.gov The strong electron-withdrawing nature of the p-nitro group makes the nitrophenolate an excellent leaving group. nih.gov This allows for a catalyst-free, uncatalyzed exchange reaction with a wide selection of phenols and alkyl alcohols under ambient conditions, often yielding quantitative results within minutes. nih.gov This method provides a straightforward pathway to a library of phenylmethanesulfonate esters with different substitution patterns on the phenoxy group. The reaction progress can often be visually monitored by the release of the orange-colored nitrophenolate anion. nih.gov

Another approach to functionalization is to start with an already substituted precursor. For example, aromatic primary amines can be prepared using the Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis. ncert.nic.in While this method is not suitable for aryl halides, it can be applied to benzyl halides, allowing for the synthesis of aminobenzyl derivatives that can be further converted to the corresponding sulfonic acids. ncert.nic.in Additionally, aniline (B41778) can react with concentrated sulfuric acid to produce p-aminobenzenesulfonic acid (sulfanilic acid), demonstrating a direct sulfonation method on a functionalized aromatic ring. ncert.nic.in

The synthesis of halogenated derivatives is also of significant interest. Aryl chlorides and bromides can be prepared through electrophilic substitution of arenes using chlorine or bromine in the presence of a Lewis acid catalyst. ncert.nic.in While direct fluorination is often too reactive, benzyl fluorides can be synthesized through various methods, including the direct fluorination of benzylic C-H groups using reagents like Selectfluor, catalyzed by transition metals or activated by visible light. organic-chemistry.org The synthesis of alkyl fluorides from alkyl chlorides or bromides can also be achieved via halogen exchange reactions, such as the Swarts reaction, which employs metallic fluorides like AgF, Hg2F2, or CoF2. ncert.nic.in These functionalized benzyl halides can then serve as precursors for the corresponding phenylmethanesulfonic acid derivatives.

Table 1: Synthesis of Functionalized Phenylmethanesulfonate Derivatives via Phenolate Exchange

Starting MaterialReactant (Phenol/Alcohol)Reaction TimeYieldReference
4-Nitrophenyl phenylmethanesulfonate4-Methoxyphenol<5 min100% nih.gov
4-Nitrophenyl phenylmethanesulfonatePhenol<5 min100% nih.gov
4-Nitrophenyl phenylmethanesulfonate4-Chlorophenol<5 min100% nih.gov
4-Nitrophenyl phenylmethanesulfonate4-Cyanophenol<5 min100% nih.gov
4-Nitrophenyl 4-methylbenzenesulfonate4-Methoxyphenol40 min100% nih.gov
4-Nitrophenyl 4-methylbenzenesulfonatePhenol10 min100% nih.gov

Synthesis of Sulfinate and Sulfonyl Fluoride (B91410) Analogs

Sulfinate and sulfonyl fluoride analogs of phenylmethanesulfonic acid are important reagents and building blocks in organic synthesis. Their preparation has been the focus of numerous studies, leading to the development of efficient and reliable synthetic protocols.

Synthesis of Sulfonyl Fluoride Analogs

Phenylmethanesulfonyl fluoride (PMSF) is a widely recognized serine protease inhibitor and a valuable synthetic intermediate. wikipedia.orgnih.gov Its synthesis can be achieved through several routes. One of the most common methods is the halogen exchange reaction starting from the corresponding sulfonyl chloride. This transformation can be effectively carried out using potassium fluoride (KF) as the fluorine source. researchgate.net The reaction of phenylmethanesulfonyl chloride with KF in a water/acetone biphasic mixture can produce PMSF in high yields. researchgate.net

An alternative and green approach starts from thiols or disulfides. Phenylmethyl disulfide, for instance, can be converted to PMSF in a one-pot process. The disulfide is first oxidized with sodium hypochlorite (B82951) (NaOCl) in the presence of acetic acid to generate the intermediate sulfonyl chloride, which is then fluorinated in situ by potassium fluoride. researchgate.net This method avoids the handling of unstable sulfonyl chlorides and utilizes readily available starting materials. researchgate.net

The synthesis of substituted benzyl fluorides, which can be precursors to functionalized phenylmethanesulfonyl fluorides, can be accomplished by the fluorination of benzylic C-H bonds. organic-chemistry.org This can be catalyzed by iron(II) acetylacetonate (B107027) with Selectfluor as the fluorine source, offering a direct route to monofluorinated benzylic compounds. organic-chemistry.org

Table 2: Selected Methodologies for the Synthesis of Phenylmethanesulfonyl Fluoride (PMSF)

Starting MaterialReagentsSolvent/ConditionsYieldReference
Phenylmethanesulfonyl chlorideKFWater/AcetoneGood to Excellent researchgate.net
Phenylmethyl disulfide1. NaOCl·5H₂O, AcOH 2. KFOne-pot, Room Temperature~80% (isolated) researchgate.net
Phenylmethanethiol1. NaOCl·5H₂O, AcOH 2. KFOne-pot, Room Temperature~81% (isolated) researchgate.net
Benzyl Halide (general)Ammonia (Ammonolysis) then further stepsEthanolic solution- ncert.nic.in

Synthesis of Sulfinate Analogs

Sodium phenylmethanesulfinate is a useful reagent, particularly in C-H functionalization reactions where it can act as a source of benzyl radicals. The synthesis of sodium sulfinates is conventionally achieved through the reduction of the corresponding sulfonyl chlorides. This two-step process is a standard industrial method for producing these stable and easy-to-handle salts.

The resulting sulfinate salts are versatile intermediates. For instance, they can undergo S-alkylation with alkyl halides to produce sulfones, demonstrating their utility in constructing more complex organosulfur compounds.

Table 3: General Methodology for Synthesis of Sodium Sulfinates

Starting MaterialReagentsSolventTemperatureProductReference
Benzenesulfonyl chlorideHydrazine (B178648) hydrate (B1144303), Sodium carbonateWater60°CSodium benzenesulfinate (B1229208) chemscene.com

Reactivity and Mechanistic Studies of Phenylmethanesulfonic Acid and Its Salts

Sulfonation Reactions and Their Kinetics

The introduction of a second sulfonic acid group onto the aromatic ring of phenylmethanesulfonic acid is a key reaction that has been studied to understand the directing effects and reactivity of the phenylmethanesulfonyl group.

The kinetics of the sulfonation of phenylmethanesulfonic acid have been investigated in concentrated sulfuric acid (96.32–99.96% H₂SO₄). nih.gov The reaction follows pseudo-first-order kinetics. The rate of sulfonation is dependent on the concentration of sulfuric acid. In this concentration range, phenylmethanesulfonic acid exists predominantly in its unionized form. nih.gov

The study of the sulfonation of phenylmethanesulfonic acid provides insights into its reactivity compared to other aromatic compounds. In 96.3% sulfuric acid at 25°C, the relative reactivities are approximately:

p-difluorobenzene: 1

Phenylmethanesulfonic acid: 110

Bromobenzene: 3,600

Benzene (B151609): 690,000

The sulfonation of phenylmethanesulfonic acid in 99.7 ± 0.1% sulfuric acid yields a mixture of disulfonic acid isomers. The composition of this mixture has been determined by NMR to be approximately 4 ± 1% ortho-, 48 ± 10% meta-, and 48 ± 10% para-sulfophenylmethanesulfonic acid. This isomer distribution remains consistent even when the sulfuric acid concentration decreases from 99.8% to 96.5% during the reaction. nih.gov

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. organic-chemistry.orgrsc.org In homogeneous systems, such as in concentrated sulfuric acid, the mechanism involves the generation of an electrophile, which then attacks the aromatic ring. organic-chemistry.orgorganic-chemistry.org

Generation of the electrophile : In sulfuric acid, SO₃ can be formed from the dehydration of the acid. organic-chemistry.org

Electrophilic attack : The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. organic-chemistry.orgnih.gov

Deprotonation : A base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring. organic-chemistry.org

Protonation : The resulting sulfonate anion is then protonated in the acidic medium to give the sulfonic acid product. organic-chemistry.org

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible reaction. organic-chemistry.orgorganic-chemistry.org The forward reaction is favored in concentrated acid, while the reverse reaction, desulfonation, occurs in hot, dilute aqueous acid. organic-chemistry.org The reversibility of this reaction makes the sulfonic acid group a useful protecting group in organic synthesis. organic-chemistry.org

Computational studies using ab initio molecular dynamics simulations have provided deeper insights into the mechanism of aromatic sulfonation with sulfur trioxide. These studies suggest the possibility of a concerted pathway involving a cyclic transition state with two SO₃ molecules, especially in non-polar, non-complexing solvents. nih.govresearchgate.net In complexing solvents, an alternative pathway involving two SO₃ molecules and one solvent molecule has been proposed. researchgate.net

The substituents already present on an aromatic ring significantly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. google.comrsc.org Substituents are broadly classified as either activating or deactivating groups. rsc.org

Activating groups donate electron density to the aromatic ring, stabilizing the cationic intermediate (arenium ion) and thus increasing the reaction rate. These groups are typically ortho, para-directing. rsc.org

Deactivating groups withdraw electron density from the aromatic ring, destabilizing the arenium ion and decreasing the reaction rate. These groups are generally meta-directing. google.comrsc.org

The -CH₂SO₃H group in phenylmethanesulfonic acid acts as a deactivating group. This is evident from the significantly lower reactivity of phenylmethanesulfonic acid compared to benzene in sulfonation reactions. nih.gov The electron-withdrawing nature of the sulfonyl group (-SO₃H) reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The methylene (B1212753) (-CH₂-) group slightly mitigates this deactivating effect compared to a directly attached sulfonic acid group. The isomer distribution in the sulfonation of phenylmethanesulfonic acid, with a high proportion of meta and para isomers and a very small amount of the ortho isomer, is consistent with the directing effects of the -CH₂SO₃H substituent. nih.gov

Role in Esterification and Glycosylation Reactions

Sulfonic acids are widely used as catalysts in esterification reactions. The Fischer-Speier esterification is a classic example where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. organic-chemistry.orgprinceton.edulibretexts.orgchemguide.co.uk While specific studies detailing the use of phenylmethanesulfonic acid as a catalyst for esterification are not abundant in readily available literature, its properties as a strong acid suggest its potential applicability. Other arenesulfonic acids, such as p-toluenesulfonic acid, are commonly employed for this purpose. princeton.edu The catalytic cycle of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.netnih.gov A patent has described the use of related zwitterionic sulfonic acid compounds, including (2-(phenylamino)phenyl)methanesulfonic acid, as catalysts for esterification reactions. researchgate.net

In the field of glycosylation, the formation of a glycosidic bond is a crucial step in the synthesis of oligosaccharides and glycoconjugates. researchgate.netgoogle.commdpi.com This reaction involves the coupling of a glycosyl donor with a glycosyl acceptor. While the direct role of sodium phenylmethanesulfonate (B8461500) in glycosylation is not extensively documented, the influence of sulfonate groups in such reactions has been studied. For instance, the presence of a free sulfate (B86663) group (a related functional group) on a glycosyl donor has been shown to be compatible with glycosylation reactions under specific conditions, with the counter-ion (like Na⁺) playing a significant role in stabilizing the sulfated sugar. researchgate.net In some glycosylation methodologies, sulfonate esters are employed as leaving groups on the anomeric carbon of the glycosyl donor. google.com The reactivity of these glycosyl sulfonates can be tuned by varying the electronic properties of the sulfonate group, which in turn influences the stereoselectivity of the glycosylation. google.com

Nucleophilic and Redox Chemistry of Sulfinate Derivatives

The sulfinate derivative of phenylmethanesulfonic acid, sodium phenylmethanesulfinate, is a versatile intermediate in organic synthesis. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. Reactions with hard electrophiles tend to occur at the more electronegative oxygen atom, while reactions with soft electrophiles favor attack at the more polarizable sulfur atom. The nucleophilic attack at the sulfur atom is a common route for the synthesis of sulfones.

The redox chemistry of sulfinates is also of significant interest. Sulfinates can be prepared by the reduction of the corresponding sulfonyl chlorides. Conversely, sulfinates can be oxidized to generate sulfonyl radicals or further to sulfones. This redox behavior makes sulfinates valuable precursors for various functional group transformations. For example, copper-catalyzed redox coupling of sodium sulfinates with nitroarenes has been developed for the synthesis of N-arylsulfonamides, where the sulfinate acts as both a reactant and a reductant.

Carbon-Carbon Bond Formation Reactions Catalyzed by Sulfinate Derivatives

Sulfinate derivatives have emerged as important precursors for radical-based carbon-carbon bond formation reactions. The generation of carbon-centered radicals from sulfinates often proceeds via the formation of a sulfonyl radical followed by the extrusion of sulfur dioxide.

A notable application of a phenylmethanesulfonic acid derivative is in the radical-based regioselective C-H functionalization of heteroarenes. Zinc bis(phenylsulfonylmethanesulfinate), also known as PSMS, has been developed as a reagent for the methylation of heteroarenes. This method is inspired by the biological methylating agent S-adenosylmethionine (SAM).

The reaction proceeds via a (phenylsulfonyl)methylated intermediate, which can be subsequently desulfonylated to afford the methylated product. This two-step process allows for the purification of the intermediate, separating it from unreacted starting material. The protocol is mild, can be performed at room temperature in open air, and is compatible with a range of sensitive functional groups, making it suitable for late-stage functionalization of complex molecules of pharmacological interest. The development of such reagents highlights the potential of sulfinate derivatives of phenylmethanesulfonic acid in facilitating challenging C-H functionalization reactions, providing a valuable tool for medicinal and synthetic chemists.

Bisulfite Adduct Formation and Reversibility Mechanisms

The reaction between aldehydes and bisulfite ions to form α-hydroxysulfonic acids is a well-established process in organic chemistry. wikipedia.org In the context of phenylmethanesulfonic acid, the relevant reaction is the formation of its α-hydroxy derivative, sodium hydroxy(phenyl)methanesulfonate, through the addition of sodium bisulfite to benzaldehyde (B42025). wikipedia.orgnih.gov This adduct is a charged species, which enhances its solubility in polar solvents. wikipedia.org

The formation of these adducts is a reversible equilibrium reaction. The mechanism involves the nucleophilic attack of sulfur(IV) species on the carbonyl carbon of the aldehyde. caltech.edu In aqueous solutions, S(IV) exists in equilibrium between sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻). Both bisulfite and sulfite ions can act as nucleophiles in the adduct formation. caltech.edu

Kinetic studies on the reaction between benzaldehyde and S(IV) at a pH range of 1 to 3 have shown that the primary rate-determining steps involve the addition of both HSO₃⁻ and SO₃²⁻ to the carbonyl carbon. caltech.edu Although the concentration of sulfite is much lower than bisulfite in this pH range, the sulfite ion is a significantly more potent nucleophile, with rate constants for its addition being four to five orders of magnitude higher than those for bisulfite. caltech.edu

The stability of the resulting adduct is crucial, as it determines the potential for such compounds to act as reservoirs for S(IV) in atmospheric water droplets. caltech.edu The equilibrium and stability of the adduct are influenced by factors such as pH and temperature. caltech.edu

The reversibility of the reaction is a key feature. The bisulfite adduct can be decomposed, releasing the original aldehyde, by treatment with either a base or a strong acid. wikipedia.org This characteristic is exploited in synthetic chemistry for the purification and separation of aldehydes from reaction mixtures. wikipedia.org

Interactive Table: Kinetic Data for Benzaldehyde-Bisulfite Adduct Formation

The following table presents research findings on the reaction kinetics for the formation of the benzaldehyde-bisulfite addition complex. The data highlights the dependence of the observed rate constant on the pH of the solution, reflecting the differing reactivity of the S(IV) species.

Functionalization of Aromatic Systems via Phenylmethanesulfonate Intermediates

Phenylmethanesulfonate and its derivatives can serve as versatile intermediates in the functionalization of aromatic systems. The reactivity can be directed at either the sulfonate group or the aromatic ring itself, enabling the synthesis of more complex molecules.

One pathway involves the nucleophilic substitution of the sulfonate group. Under appropriate conditions, the sulfonate moiety can act as a leaving group, allowing for its replacement by various nucleophiles to form substituted phenylmethanesulfonates. This approach is fundamental for building diverse molecular architectures.

Another strategy involves the functionalization of the phenyl ring of phenylmethanesulfonic acid. The -CH₂SO₃H substituent deactivates the aromatic ring towards electrophilic substitution. Studies on the homogeneous sulfonation of phenylmethanesulfonic acid in concentrated sulfuric acid have elucidated its reactivity compared to other aromatic compounds. cdnsciencepub.com The reactivity of phenylmethanesulfonic acid is found to be intermediate, lying between that of p-difluorobenzene and bromobenzene. cdnsciencepub.com The sulfonation reaction yields a mixture of ortho-, meta-, and para-sulfophenylmethanesulfonic acids. In 99.7% sulfuric acid, the isomer distribution is approximately 4% ortho, 48% meta, and 48% para. cdnsciencepub.com Reaction in fuming sulfuric acid, however, leads to decomposition with the evolution of sulfur dioxide. cdnsciencepub.com

Furthermore, phenylsulfonate derivatives can act as directing groups in metal-catalyzed C-H functionalization reactions. For instance, phenyl 2-pyridylsulfonate has been utilized in palladium-catalyzed ortho-C-H olefination of phenols. researchgate.net In these processes, the sulfonate group, in conjunction with another directing element (like the pyridyl group), facilitates the regioselective activation of a C-H bond on the aromatic ring, allowing for the introduction of new functional groups such as alkenes. researchgate.net This highlights the utility of sulfonate esters as removable directing groups in modern synthetic methodologies.

Interactive Table: Rate of Sulfonation of Phenylmethanesulfonic Acid

The following table presents the pseudo-first-order rate constants for the sulfonation of phenylmethanesulfonic acid in sulfuric acid of varying concentrations at 25.0°C.

Catalytic Applications in Organic Synthesis

Phenylmethanesulfonic Acid as an Acid Catalyst

Phenylmethanesulfonic acid, an organosulfonic acid, serves as a potent Brønsted acid catalyst in a variety of organic reactions. Its utility stems from its strong acidity and its ability to be used in homogenous or heterogeneous systems.

Applications in Esterification, Polymerization, and Other Acid-Catalyzed Transformations

Phenylmethanesulfonic acid and related sulfonic acids have demonstrated significant catalytic activity in several key acid-catalyzed transformations:

Esterification: The synthesis of esters, crucial compounds in various industries, is often catalyzed by strong acids. The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. youtube.comyoutube.com Phenylmethanesulfonic acid and similar sulfonic acids, like methanesulfonic acid and p-toluenesulfonic acid, are effective catalysts for this transformation. iau.irorientjchem.orgnih.govnih.gov The mechanism involves protonation of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. youtube.comyoutube.com To drive the equilibrium towards the ester product, excess alcohol is often used, or water is removed as it is formed. youtube.comyoutube.com

Polymerization: Acid catalysts are instrumental in certain polymerization reactions. For instance, trifluoromethanesulfonic acid, a strong acid similar in function to phenylmethanesulfonic acid, is utilized as a catalyst in various polymerization processes, where it can initiate the reaction and control the kinetics and molecular weight of the resulting polymers. semanticscholar.org

Acylation: Methanesulfonic acid has been employed as a catalyst for the direct ortho-acylation of phenols and naphthols, providing a regioselective route to hydroxyaryl ketones. iau.ir This method is considered environmentally benign due to the biodegradable nature of the acid and the often solvent-free reaction conditions. iau.irorientjchem.org

Other Transformations: Sulfonic acid catalysts, including phenylmethanesulfonic acid, are versatile and have been used in a range of other acid-catalyzed reactions. These include the synthesis of various heterocyclic compounds and multicomponent reactions. mdpi.com Solid-supported sulfonic acids are also gaining traction as they offer easier separation and potential for recycling, contributing to greener chemical processes. mdpi.com

Metal-Catalyzed Transformations Involving Phenylmethanesulfonate (B8461500) Derivatives

The phenylmethanesulfonate group can also play a crucial role in metal-catalyzed reactions, particularly in directing C-H bond functionalization.

Palladium-Catalyzed C-H Activation and Selective Deuteration

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.govnih.gov In these reactions, a directing group is often employed to bind to the palladium catalyst and deliver it to a specific C-H bond, thereby controlling the regioselectivity of the transformation. nih.govresearchgate.net

While direct examples of phenylmethanesulfonate as a directing group in palladium-catalyzed C-H activation and selective deuteration are not extensively documented in the provided search results, the underlying principles of directed C-H functionalization are well-established for other sulfonyl-containing groups. rsc.org For instance, a sulfonyl group has been utilized in palladium-catalyzed nitration and subsequent intramolecular cyclization to form indazole derivatives. rsc.org This suggests the potential for the phenylmethanesulfonate group to act as a directing group in similar transformations. The electronic properties of the directing group can significantly influence the reaction, with electron-withdrawing groups often accelerating the rate-limiting cyclopalladation step. nih.gov

Exploration of Sodium Phenylmethanesulfonate and Related Sodium Compounds as Catalysts

The catalytic activity of sodium phenylmethanesulfonate itself is an area of ongoing investigation. While the primary focus has been on the acidic form, the sodium salt and related sodium compounds can also exhibit catalytic properties.

For example, sodium methoxide (B1231860) has been shown to be a highly efficient catalyst for the direct amidation of esters, offering an atom-economical and environmentally friendly route to amides. rsc.org In a different context, metallic sodium has been theoretically shown to catalyze the cracking of phenylpentazole, significantly lowering the activation energy for the release of dinitrogen. rsc.org This highlights the potential of sodium compounds to act as catalysts in various chemical transformations. The use of poly(sodium styrene (B11656) sulfonate) as a stabilizer for platinum nanoparticles on graphene supports has been shown to enhance the catalytic activity for methanol (B129727) oxidation, indicating a role in heterogeneous catalysis. rsc.org The catalytic performance of materials containing sodium p-styrenesulfonate has also been investigated in Friedel-Crafts alkylation reactions. researchgate.net

Further research into the specific catalytic applications of sodium phenylmethanesulfonate is warranted to fully explore its potential in organic synthesis.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sodium;phenylmethanesulfonic acid, these calculations can predict its three-dimensional geometry, bond lengths, bond angles, and electronic structure. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), can be employed to solve the electronic Schrödinger equation for the molecule.

The electronic properties, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of Phenylmethanesulfonic Acid

PropertyCalculated Value (Illustrative)
HOMO Energy-8.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment5.4 D
Molecular Electrostatic Potential (MESP)Negative potential around sulfonate group, positive potential on the phenyl ring's hydrogen atoms.

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations. Actual values would be obtained from specific software packages and basis sets.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

For instance, DFT calculations can be used to investigate the mechanism of sulfonation or desulfonation reactions involving the phenylmethanesulfonate (B8461500) anion. Functionals such as B3LYP or PBE0, combined with appropriate basis sets, can provide accurate activation energies and reaction enthalpies. mdpi.comnih.gov These theoretical insights are crucial for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

Table 2: Illustrative DFT Calculation Results for a Hypothetical Reaction of Phenylmethanesulfonate

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsPhenylmethanesulfonate + Electrophile0.0
Transition State 1[Transition State Complex]+15.2
Intermediate[Covalent Adduct]-5.8
Transition State 2[Rearrangement Transition State]+12.1
ProductsSubstituted Phenylmethanesulfonate-10.4

Note: This table provides a hypothetical energy profile for a reaction involving phenylmethanesulfonate to illustrate the data obtained from DFT studies.

Computational Approaches for Optimizing Force Field Parameters

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying large systems and dynamic processes. However, their accuracy is highly dependent on the quality of the force field parameters used to describe the interactions between atoms. nih.gov For a molecule like sodium;phenylmethanesulfonic acid, specific force field parameters may not be available in standard force fields like AMBER, CHARMM, or GROMOS. nih.govlammpstube.com

In such cases, computational approaches are employed to develop and optimize these parameters. This process often involves using quantum mechanical (QM) calculations to derive parameters such as bond stretching and angle bending force constants, torsional parameters, and partial atomic charges. nih.gov The Restrained Electrostatic Potential (RESP) fitting procedure, for example, is commonly used to obtain accurate atomic charges from QM electrostatic potentials. nih.gov These optimized parameters are essential for conducting realistic MD simulations of sodium;phenylmethanesulfonic acid in various environments, such as in solution or interacting with other molecules.

Theoretical Insights into Reaction Kinetics and Thermodynamics

Theoretical calculations provide a deep understanding of the kinetics and thermodynamics that govern the reactions of sodium;phenylmethanesulfonic acid. Transition State Theory (TST) can be combined with the results from quantum chemical calculations to predict reaction rate constants. nih.gov By calculating the Gibbs free energy of activation (ΔG‡), one can estimate the rate of a reaction at a given temperature.

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. These values determine the spontaneity and equilibrium position of a chemical reaction. For example, calculating the free energy change for the dissociation of phenylmethanesulfonic acid in a solvent can provide its theoretical pKa value.

Table 3: Illustrative Thermodynamic Data for a Hypothetical Isomerization of Phenylmethanesulfonate

Thermodynamic QuantityCalculated Value
Enthalpy of Reaction (ΔH)-5.2 kcal/mol
Entropy of Reaction (ΔS)-2.1 cal/mol·K
Gibbs Free Energy of Reaction (ΔG) at 298 K-4.6 kcal/mol

Note: This table illustrates the type of thermodynamic data that can be obtained from theoretical calculations.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule, typically a protein. nih.govresearchgate.net If sodium;phenylmethanesulfonic acid or its derivatives are being investigated for potential biological activity, molecular docking can provide initial insights into their interactions with specific protein targets.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and scoring them based on a scoring function that estimates the binding free energy. nih.gov Docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net These simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Table 4: Illustrative Molecular Docking Results for Phenylmethanesulfonate with a Hypothetical Protein Target

ParameterValue
Binding Affinity (Estimated)-6.8 kcal/mol
Key Interacting ResiduesArg124, Lys345, Phe289
Types of InteractionsSalt bridge with Arg124, hydrogen bond with Lys345, π-π stacking with Phe289

Note: The data presented is a hypothetical example of the output from a molecular docking simulation.

Advanced Applications in Chemical and Biochemical Research

Role in the Synthesis of Complex Organic Molecules

The phenylmethanesulfonyl moiety, derivable from sodium phenylmethanesulfonate (B8461500), serves as a valuable component in the construction of intricate molecular architectures. Its utility stems from the versatile chemistry of the sulfonyl group, which can be strategically incorporated into organic molecules to influence their properties and reactivity.

Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals

Organosulfur compounds, particularly those containing sulfone and sulfonamide groups, are ubiquitous in pharmaceuticals and agrochemicals due to their unique chemical and physical properties which can enhance biological activity. researchgate.net Sodium sulfinates, including sodium phenylmethanesulfonate, are recognized as powerful and versatile building blocks for creating these valuable organosulfur compounds. nih.govsemanticscholar.orgrsc.org They serve as stable, easy-to-handle solid precursors for the introduction of the sulfonyl (RSO₂–) group into target molecules. researchgate.net

The synthesis of sulfonated compounds is of significant interest to the pharmaceutical and agrochemical industries. researchgate.net The development of efficient methods for creating carbon-sulfur (C–S) and nitrogen-sulfur (N–S) bonds is a key area of research. Sodium sulfinates are widely used as coupling partners to form sulfones and sulfonamides, respectively, which are core structures in many bioactive compounds. nih.gov Although specific, publicly documented examples detailing the direct use of sodium phenylmethanesulfonate in the synthesis of commercial drugs or pesticides are not prevalent, the established reactivity of sodium sulfinates in general points to its potential as a key intermediate. The synthesis of various biologically or pharmaceutically active compounds can be achieved using sodium sulfinates as starting materials. researcher.life

Building Blocks for Novel Compound Classes

The reactivity of sodium sulfinates extends beyond being simple intermediates; they are fundamental building blocks for novel classes of compounds. Their utility is showcased in their ability to act as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govrsc.org This flexible reactivity allows chemists to forge a variety of sulfur-containing scaffolds. semanticscholar.org

Recent advances in synthetic methodology have further expanded the role of sodium sulfinates. They have been successfully employed in:

Radical Reactions : Acting as precursors to sulfonyl radicals, they participate in a diverse array of transformations. researchgate.net

Cross-Coupling Reactions : They serve as coupling partners to create C-S bonds, forming structures like vinyl and allyl sulfones. nih.gov

Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

Photoredox and Electrochemical Synthesis : Modern synthetic methods utilize light or electricity to drive reactions, and sodium sulfinates have proven to be suitable reagents for these sustainable technologies. rsc.orgresearchgate.net

This versatility makes sodium phenylmethanesulfonate, as a member of the sodium sulfinate family, a valuable tool for medicinal and materials chemists seeking to discover new compounds with unique properties.

Biochemical Research Applications

The derivatives of phenylmethanesulfonic acid are indispensable tools in the field of biochemistry, particularly for studying the intricate world of proteins and enzymes.

Investigations into Protein Interactions and Enzyme Active Sites (e.g., using Phenylmethanesulfonyl Fluoride)

One of the most prominent derivatives in this context is Phenylmethanesulfonyl Fluoride (B91410) (PMSF) . nih.govchemicalbook.comchemicalbook.com PMSF is an acyl fluoride that is functionally related to phenylmethanesulfonic acid. nih.govchemicalbook.comchemicalbook.com It is widely used as a potent and irreversible inhibitor of serine proteases, a major class of enzymes involved in processes ranging from digestion to blood clotting and cellular signaling. chemicalbook.comwikipedia.org

PMSF's utility in biochemical research stems from its specific mechanism of action. It selectively reacts with the highly reactive serine residue located within the active site of serine proteases. wikipedia.org This reaction, a sulfonylation of the serine's hydroxyl group, forms a stable, covalent bond that deactivates the enzyme. wikipedia.org

This targeted inactivation makes PMSF an essential reagent for:

Preventing Proteolysis : During the isolation and purification of proteins from cells or tissues, endogenous proteases can rapidly degrade the proteins of interest. The addition of PMSF to lysis buffers effectively inhibits these degradative enzymes, preserving the integrity of the sample. chemicalbook.comsigmaaldrich.com

Identifying Active Site Serines : Because PMSF covalently modifies a specific serine residue in the enzyme's active site, it can be used as a chemical label. Researchers can use techniques like X-ray crystallography or mass spectrometry to identify the exact location of the modification, thereby pinpointing a crucial residue for the enzyme's catalytic function. wikipedia.org

Studying Enzyme Mechanisms : By inhibiting specific enzymes, researchers can study the consequences of their absence in biological pathways, helping to elucidate the enzyme's function. chemicalbook.com

While highly effective, PMSF has a short half-life in aqueous solutions, necessitating its fresh preparation and addition at multiple stages of a purification protocol. wikipedia.org It also inhibits other enzymes like cysteine proteases and acetylcholinesterase. sigmaaldrich.com

Development of Specialized Reagents for Chemical Transformations

The fundamental reactivity of sodium phenylmethanesulfonate and its relatives, the sodium sulfinates, has spurred the development of specialized reagents for sophisticated chemical transformations. These reagents enable chemists to perform reactions with greater precision and efficiency, particularly in the context of late-stage functionalization, where modifications are made to complex molecules in the final steps of a synthesis.

For instance, sodium phenylmethanesulfinate is part of a toolbox of reagents designed for the diversification of nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. These reagents allow for the regioselective introduction of functional groups, a process that can be fine-tuned by adjusting reaction parameters like pH and solvent. This approach is highly valuable in drug discovery for rapidly creating libraries of related compounds for biological screening.

The ability of sodium sulfinates to generate sulfonyl radicals under mild conditions has been harnessed in a variety of modern synthetic methods, including photoredox catalysis. researchgate.net This allows for the formation of C-S bonds in a controlled manner, facilitating the synthesis of complex sulfones that would be difficult to access through traditional methods. These advancements highlight the ongoing evolution of reagents derived from simple precursors like sodium phenylmethanesulfonate into highly specialized tools for modern organic synthesis.

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the separation and quantification of sodium;phenylmethanesulfonate (B8461500) from complex mixtures. Different chromatographic techniques offer varying levels of selectivity and sensitivity, tailored to specific analytical challenges.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of sodium;phenylmethanesulfonate. researchgate.net This method is particularly advantageous due to its ability to handle non-volatile and thermally sensitive compounds. In a typical HPLC setup for analyzing sodium;phenylmethanesulfonate, a reversed-phase column, such as a C18 column, is often employed. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), which can be run in either isocratic or gradient elution mode to achieve optimal separation. nih.gov Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light.

The retention time of sodium;phenylmethanesulfonate is a key parameter for its identification. By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the presence of the compound can be confirmed. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the peak area or height against the concentration of a series of standard solutions. This allows for the accurate determination of the concentration of sodium;phenylmethanesulfonate in an unknown sample. researchgate.net

Ion Chromatography (IC) for Trace Analysis

Ion Chromatography (IC) is an essential technique for the determination of ionic species, making it highly suitable for the analysis of sodium;phenylmethanesulfonate, particularly at trace levels. thermofisher.com IC is widely used for monitoring ionic contaminants in various industrial settings, including power plants and electronics manufacturing, where even minute concentrations of certain ions can have significant impacts. thermofisher.compragolab.cz The technique separates ions based on their affinity for an ion-exchange resin packed in a column.

For the analysis of the sodium cation and the phenylmethanesulfonate anion, separate IC methods would be employed. Cation-exchange chromatography is used for sodium analysis, often with an eluent containing an acidic component like methanesulfonic acid. thermofisher.comnih.gov Anion-exchange chromatography is used for the phenylmethanesulfonate anion. Suppressed conductivity detection is a common detection method in IC, which enhances sensitivity by reducing the background conductivity of the eluent. sigmaaldrich.com This allows for the detection of analytes at parts-per-trillion (ppt) levels. thermofisher.com The high sensitivity and selectivity of IC make it an indispensable tool for quality control in high-purity water systems and for detecting trace amounts of sodium;phenylmethanesulfonate as a potential impurity. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While sodium;phenylmethanesulfonate itself is a salt and thus non-volatile, GC-MS can be used to analyze its organic component, phenylmethanesulfonic acid, after derivatization. Derivatization is a chemical modification process that converts the non-volatile analyte into a volatile derivative suitable for GC analysis.

The GC separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. nih.gov GC-MS is particularly useful for metabolic profiling and identifying unknown compounds in complex mixtures. nih.govresearchgate.net While direct analysis of the salt is not feasible, GC-MS of the derivatized acid provides valuable structural information and can be used for comprehensive compound profiling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for confirming the identity and purity of sodium;phenylmethanesulfonate.

In a typical ¹H NMR spectrum of the phenylmethanesulfonate anion, specific chemical shifts (δ) would be observed for the protons on the phenyl ring and the methyl group. The integration of the peaks corresponds to the ratio of the number of protons in each environment. For instance, the protons on the aromatic ring would typically appear in the downfield region (around 7-8 ppm), while the methyl protons would be found in the more upfield region.

Below is a hypothetical data table summarizing expected NMR chemical shifts for the phenylmethanesulfonate anion.

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity
Methyl Protons¹H~2.5 - 3.5Singlet
Aromatic Protons¹H~7.0 - 8.0Multiplet
Methyl Carbon¹³C~40 - 50Quartet (in off-resonance decoupled)
Aromatic Carbons¹³C~120 - 140Multiple signals

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and other experimental conditions.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

The analysis of the diffraction data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. scirp.org This information reveals how the sodium cations and phenylmethanesulfonate anions are arranged in the solid state, including details about ionic interactions and any potential solvent molecules incorporated into the crystal structure. Powder XRD is another form of this technique that is used to analyze polycrystalline materials and can be used to identify the crystalline phases present in a bulk sample. researchgate.net While specific XRD data for sodium;phenylmethanesulfonate was not found, the principles of the technique are well-established for determining the crystal structures of salts. nih.gov

The following table presents a hypothetical summary of crystallographic data that could be obtained from an XRD analysis of sodium;phenylmethanesulfonate.

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the unit cell.Orthorhombic
Space GroupThe set of symmetry operations for the crystal.Pnma
a (Å)Unit cell dimension.10.2
b (Å)Unit cell dimension.15.5
c (Å)Unit cell dimension.6.8
α (°)Unit cell angle.90
β (°)Unit cell angle.90
γ (°)Unit cell angle.90
ZNumber of formula units per unit cell.4

Note: These values are purely illustrative and would need to be determined experimentally.

Advanced Detection and Quantitation Methods

Advanced analytical methods provide the necessary sensitivity and specificity for the reliable determination of sodium;phenylmethanesulfonic acid in various matrices. These techniques include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis (CE), and ion chromatography (IC).

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sodium;phenylmethanesulfonic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For aromatic sulfonic acids, which are polar, ion-pair chromatography or the use of mixed-mode columns can enhance retention and resolution. helixchrom.com

A typical HPLC system for the analysis of aromatic sulfonic acids would consist of a C8 or C18 column. nih.gov The mobile phase often comprises a buffered aqueous solution and an organic modifier like acetonitrile or methanol. science.govrjpbcs.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in phenylmethanesulfonic acid provides a chromophore that absorbs UV light. nih.gov For enhanced sensitivity and specificity, particularly in complex matrices, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS). helixchrom.com

Table 1: Example of HPLC Method Validation Parameters for an Aromatic Sulfonic Acid Analog
ParameterFindingReference
Linearity (Concentration Range)5 - 150 µg/mL wu.ac.th
Correlation Coefficient (r²)> 0.999 nih.gov
Accuracy (% Recovery)98.5% - 101.5% wu.ac.th
Precision (RSD %) - Intra-day< 2% wu.ac.th
Precision (RSD %) - Inter-day< 3% wu.ac.th
Limit of Detection (LOD)Dependent on detector and analyte
Limit of Quantitation (LOQ)Dependent on detector and analyte

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Phenylmethanesulfonic acid is non-volatile due to its salt nature and the presence of the sulfonic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov Silylation or alkylation are common derivatization techniques for acidic compounds. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrum of the derivatized phenylmethanesulfonic acid will show a characteristic fragmentation pattern that can be used for its unambiguous identification.

The following table illustrates the type of data that would be generated from a validated GC-MS method for a related compound after derivatization.

Table 2: Illustrative GC-MS Method Validation Data for a Derivatized Analyte
ParameterFindingReference
Derivatization ReagentPentafluorothiophenol usgs.gov
ColumnCapillary column (e.g., DB-5ms)
Linearity Rangee.g., 1 - 100 ng/mL usgs.gov
Correlation Coefficient (r²)> 0.995 usgs.gov
Precision (RSD %)< 15% usgs.gov
Accuracy (% Recovery)85 - 115% usgs.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the analysis of charged species like the phenylmethanesulfonate anion. science.gov The separation in CE is based on the differential migration of ions in an electric field within a narrow capillary filled with a buffer solution. nih.gov The migration velocity is dependent on the charge-to-size ratio of the ion.

For the analysis of aromatic sulfonates, capillary zone electrophoresis (CZE) is a commonly used mode. science.gov A simple borate (B1201080) buffer at an alkaline pH is often sufficient to achieve good separation. science.gov Detection can be performed using a UV detector, as the aromatic ring of the phenylmethanesulfonate anion absorbs UV radiation. science.gov The small sample volume requirement and high separation efficiency are key advantages of CE. nih.gov

An example of the parameters and findings from a capillary electrophoresis study on aromatic sulfonates is presented below.

Table 3: Example of Capillary Electrophoresis Parameters for Aromatic Sulfonates Analysis
ParameterCondition/FindingReference
ModeCapillary Zone Electrophoresis (CZE) science.gov
CapillaryFused silica science.gov
BufferSodium borate (pH 9.3) science.gov
DetectionUV Absorbance science.gov
Precision (RSD %)< 20% science.gov
Detection Limit~0.1 µg/L (with preconcentration) science.gov

Ion Chromatography (IC)

Ion chromatography is a specialized form of liquid chromatography designed for the separation and determination of ionic species. It is an excellent method for the direct quantification of both the sodium cation and the phenylmethanesulfonate anion. The separation is achieved on an ion-exchange column. For cation analysis (Na+), a cation-exchange column is used, while an anion-exchange column is employed for the phenylmethanesulfonate anion. researchgate.net

The eluent is typically an aqueous solution containing a competing ion. After separation, the analytes pass through a suppressor device to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of the conductivity detector, which is the most common detector used in IC. researchgate.net

The following table provides an example of the conditions and performance of an ion chromatography method for the determination of sodium.

Table 4: Example of Ion Chromatography Method for Sodium Analysis
ParameterCondition/FindingReference
ColumnCation-exchange column
EluentMethanesulfonic acid (e.g., 20 mM)
DetectionSuppressed conductivity researchgate.net
Linearity (r²)> 0.999
Precision (RSD %)< 1%
Detection LimitLow ng/L levels achievable

Environmental Chemistry and Fate Considerations

Environmental Distribution and Mobility in Soil and Water Systems

The environmental distribution and mobility of an organic chemical are governed by its physical and chemical properties, including its water solubility, vapor pressure, and its potential to sorb to soil and sediment. For Sodium;phenylmethanesulfonic acid, as a sodium salt of a sulfonic acid, it is expected to be highly soluble in water. This high water solubility suggests a potential for significant mobility within aqueous environments.

In soil systems, the mobility of charged organic compounds is complex. The phenylmethanesulfonate (B8461500) anion would be repelled by negatively charged soil colloids (clays and organic matter) at neutral to alkaline pH, potentially leading to high mobility and a risk of leaching into groundwater. However, at low pH, some soil minerals may have positively charged sites that could adsorb the anion, reducing its mobility. The extent of sorption is also influenced by the soil's organic carbon content, with higher organic matter potentially increasing sorption through hydrophobic interactions with the phenyl and methylene (B1212753) groups of the molecule. nih.govca.gov

Generally, surfactants, a class of compounds to which Sodium;phenylmethanesulfonic acid belongs, tend to accumulate at interfaces. In aquatic systems, this can mean higher concentrations at the water's surface. kao.com

Without specific soil sorption coefficient (Koc) or distribution coefficient (Kd) values for Sodium;phenylmethanesulfonic acid, any assessment of its mobility remains speculative.

Investigating Degradation Pathways in Environmental Matrices

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical degradation (e.g., hydrolysis).

Abiotic Degradation: Aromatic compounds can be susceptible to photodegradation, particularly in surface waters where they are exposed to sunlight. The energy from ultraviolet (UV) radiation can lead to the formation of reactive species, such as hydroxyl radicals, which can attack the aromatic ring and lead to its breakdown. nih.govcusat.ac.in However, specific data on the photolytic stability of Sodium;phenylmethanesulfonic acid is not available.

Sulfonic acid salts are generally resistant to hydrolysis under typical environmental pH conditions. nih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for Sodium;phenylmethanesulfonic acid.

Q & A

Q. What are the recommended methods for synthesizing sodium phenylmethanesulfonic acid with high purity?

Methodological Answer: Synthesis typically involves neutralizing phenylmethanesulfonic acid with sodium hydroxide (NaOH) under controlled conditions. Key steps include:

  • Sulfonic Acid Preparation: React phenylmethane with concentrated sulfuric acid under reflux to form phenylmethanesulfonic acid .
  • Neutralization: Add NaOH dropwise to the acid in an ice bath (pH 7–8) to precipitate the sodium salt.
  • Purification: Recrystallize from ethanol/water mixtures to remove residual sulfonic acid or unreacted precursors. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or UPLC-MS (m/z 217.1 for [M+Na]⁺) .

Q. How can researchers ensure batch-to-batch consistency in sodium phenylmethanesulfonic acid synthesis?

Methodological Answer:

  • Quality Control: Use HPLC peak area normalization (≥98% purity threshold) and Karl Fischer titration for water content (<0.5%).
  • Stoichiometric Monitoring: Track reaction completion via FT-IR (disappearance of S=O stretching at 1350 cm⁻¹ in sulfonic acid).
  • Documentation: Maintain detailed logs of pH, temperature, and solvent ratios during neutralization .

Q. What analytical techniques are optimal for characterizing sodium phenylmethanesulfonic acid in aqueous solutions?

Methodological Answer:

  • Stability Assessment: Use UV-Vis spectroscopy (λmax = 260 nm for aromatic sulfonates) to monitor degradation under varying pH (2–12) and temperature (25–80°C).
  • Ion Chromatography: Quantify sulfonate content with a conductivity detector (DL ~0.1 ppm).
  • NMR Analysis: Confirm structure via ¹H NMR (δ 7.3–7.5 ppm for phenyl protons; δ 3.1 ppm for methylene adjacent to sulfonate) .

Q. How does sodium phenylmethanesulfonic acid behave under oxidative conditions?

Methodological Answer:

  • Radical Stability: Employ pulse radiolysis (2 MeV electron beam) to generate hydroxyl radicals (•OH) in solution. Monitor decay kinetics via transient absorption spectroscopy (k = 1.2 × 10⁹ M⁻¹s⁻¹ for •OH quenching by sulfonate groups).
  • Product Identification: Use LC-MS to detect sulfonic acid derivatives (e.g., hydroxycyclohexadienyl radicals) under γ-radiolysis .

Advanced Research Questions

Q. How can conflicting data on sodium phenylmethanesulfonic acid’s hydrolytic stability be resolved?

Methodological Answer:

  • Controlled Hydrolysis Studies: Compare degradation rates in buffered solutions (pH 4–10) at 40°C using ion-pair chromatography .
  • Mechanistic Probes: Add isotopically labeled H₂¹⁸O to track oxygen incorporation into hydrolysis products via mass spectrometry.
  • Surface Analysis: Apply XPS to detect sulfonate-to-sulfonic acid conversion on polymer membranes, which may explain discrepancies in bulk vs. interfacial stability .

Q. What experimental designs are suitable for probing the acid dissociation constant (pKa) of sodium phenylmethanesulfonic acid’s cation radical?

Methodological Answer:

  • Radiolytic Generation: Use pulse radiolysis to produce cation radicals in N₂O-saturated solutions (pH 2–7).
  • pKa Determination: Monitor absorbance changes at 300 nm (cation radical) vs. 320 nm (deprotonated form) to construct a titration curve.
  • Theoretical Validation: Compare results with DFT calculations (B3LYP/6-31G*) for predicted pKa shifts due to electron-withdrawing sulfonate groups .

Q. How do trace metal impurities affect sodium phenylmethanesulfonic acid’s reactivity in catalytic systems?

Methodological Answer:

  • Metal Screening: Spike solutions with Fe²⁺, Cu²⁺, or Mn²⁺ (1–100 ppm) and monitor sulfonate decomposition via TOC analysis.
  • Chelation Mitigation: Add EDTA (0.1 mM) to sequester metals and compare reaction kinetics in Fenton-like systems (H₂O₂/Fe²⁺).
  • Surface Adsorption: Use ICP-MS to quantify metal adsorption on sulfonate-functionalized resins .

Q. What strategies address low recoveries of sodium phenylmethanesulfonic acid in environmental samples?

Methodological Answer:

  • Sample Preconcentration: Apply solid-phase extraction (C18 cartridges preconditioned with 0.1% formic acid).
  • Matrix Interference Reduction: Use dilute-and-shoot with 10-fold dilution in methanol to minimize ion suppression in LC-MS.
  • Isotopic Labeling: Spike samples with ¹³C₆-phenylmethanesulfonic acid as an internal standard for recovery correction .

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